N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide, also known as FIIN-1, is a small molecule inhibitor that targets the cysteine residue of the receptor tyrosine kinase (RTK) family. FIIN-1 has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Furans and indoles are prominent in drug design due to their presence in bioactive molecules. Furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues demonstrate significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The bioisosteric replacement of aryl substituents with heteroaryl ones, such as furan, can impact drug efficacy and selectivity (Ostrowski, 2022). Additionally, 2-Indolinone derivatives have shown promise in cancer therapy, highlighting the scaffold's potential in developing chemotherapeutic agents (Leoni et al., 2016).
Materials Science
Furan derivatives are key in the synthesis of polymers and functional materials. For instance, the conversion of biomass to furan derivatives enables sustainable access to new generations of polymers, functional materials, and fuels (Chernyshev et al., 2017). Self-healing polymers based on thermally reversible Diels–Alder chemistry often employ furan groups as dienes, showcasing the compound's utility in developing advanced materials with removability and remendability features (Liu & Chuo, 2013).
Environmental Science
Furan compounds have been explored for their environmental impacts and applications. The review of furan in foods, including formation pathways, occurrence, dietary exposures, toxicities, metabolism, and mitigation measures, underlines the necessity of balancing furan's utility against its potential health risks (Zhang & Zhang, 2022). Moreover, the biocatalytic valorization of furans highlights the potential of biocatalysis in upgrading inherently unstable substrates like furans, promoting environmentally friendly synthetic modifications (Domínguez de María & Guajardo, 2017).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-8-10-18(11-9-16)22(25)23-15-20(21-7-4-14-26-21)24-13-12-17-5-2-3-6-19(17)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKGXDXUOZUXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide |
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